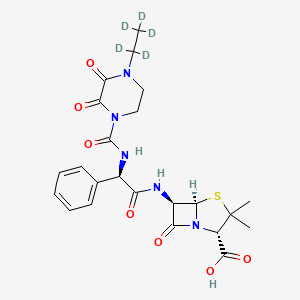
Furanylfentanyl-d5 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furanylfentanyl-d5 Hydrochloride is a deuterated analog of furanylfentanyl, an opioid analgesic that is structurally related to fentanyl. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of furanylfentanyl and its analogs. The deuterium atoms in this compound make it a valuable tool for mass spectrometry-based analytical methods.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Furanylfentanyl-d5 Hydrochloride involves the incorporation of deuterium atoms into the furanylfentanyl molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterated reagents and solvents, along with advanced reaction vessels and equipment to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Furanylfentanyl-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen atoms to the molecule, often resulting in the formation of hydroxylated or ketone derivatives.
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a hydrogen atom with a deuterium atom.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and deuterated solvents like deuterium oxide. The reaction conditions vary depending on the desired product but typically involve controlled temperature and pressure settings.
Major Products Formed: The major products formed from these reactions include hydroxylated, ketone, and reduced derivatives of this compound. These products are often used in further research to study the pharmacokinetics and metabolism of the compound.
Scientific Research Applications
Furanylfentanyl-d5 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry to study the structure and properties of furanylfentanyl and its analogs.
Biology: Employed in studies to understand the metabolism and pharmacokinetics of furanylfentanyl in biological systems.
Medicine: Used in research to develop new opioid analgesics with improved therapeutic profiles and reduced side effects.
Industry: Utilized in the development of analytical methods for the detection and quantification of furanylfentanyl and its analogs in various samples.
Mechanism of Action
Furanylfentanyl-d5 Hydrochloride exerts its effects by binding to the μ-opioid receptors in the central nervous system. This binding leads to the activation of the receptor and subsequent inhibition of neurotransmitter release, resulting in analgesic effects. The deuterium atoms in this compound do not significantly alter the mechanism of action but provide a valuable tool for studying the pharmacokinetics and metabolism of the compound.
Comparison with Similar Compounds
Furanylfentanyl: The non-deuterated analog of Furanylfentanyl-d5 Hydrochloride, used as an opioid analgesic.
Acetylfentanyl: Another fentanyl analog with similar pharmacological properties.
Acrylfentanyl: A fentanyl analog with a slightly different chemical structure and pharmacological profile.
4-Fluoro-Isobutyrylfentanyl: A fentanyl analog with a fluorine atom in its structure, leading to different pharmacokinetic properties.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which make it a valuable tool for mass spectrometry-based analytical methods. This compound allows researchers to study the pharmacokinetics and metabolism of furanylfentanyl and its analogs with greater accuracy and precision.
Properties
CAS No. |
2320101-09-3 |
|---|---|
Molecular Formula |
C24H27ClN2O2 |
Molecular Weight |
416.0 g/mol |
IUPAC Name |
N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H26N2O2.ClH/c27-24(23-12-7-19-28-23)26(21-10-5-2-6-11-21)22-14-17-25(18-15-22)16-13-20-8-3-1-4-9-20;/h1-12,19,22H,13-18H2;1H/i2D,5D,6D,10D,11D; |
InChI Key |
MKKAYRKIIKMNAP-MYUNOUFISA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC=CO4)[2H])[2H].Cl |
Canonical SMILES |
C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=CC=CO3)CCC4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12354125.png)




![7,8,10-Trimethyl-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridine-2,4-dione](/img/structure/B12354155.png)


![11-Benzyl-7-[[4-(trifluoromethyl)phenyl]methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]tridec-5-en-8-one](/img/structure/B12354174.png)


![(2E)-2-Methyl-3-{3-[(trifluoromethyl)sulfanyl]phenyl}prop-2-enoic acid](/img/structure/B12354219.png)

